6-Hydroxy-N1,N1-dimethylphthalamide
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Overview
Description
6-Hydroxy-N1,N1-dimethylphthalamide is an organic compound with the molecular formula C10H12N2O3 and a molar mass of 208.216 g/mol . This compound is known for its unique structure, which includes a phthalamide backbone with a hydroxyl group and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydroxyl group is introduced through a subsequent hydroxylation reaction using appropriate reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
6-Hydroxy-N1,N1-dimethylphthalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-L-nicotine: A bacterial nicotine derivative with similar hydroxyl and amide functionalities.
Phthalimide: A parent compound with a similar phthalamide backbone but lacking the hydroxyl and dimethyl groups.
Uniqueness
6-Hydroxy-N1,N1-dimethylphthalamide is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-hydroxy-2-N,2-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)8-6(9(11)14)4-3-5-7(8)13/h3-5,13H,1-2H3,(H2,11,14) |
InChI Key |
XARKJAXKBZIWEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
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